Oxetan-3-yl trifluoromethanesulfonate
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Overview
Description
Oxetan-3-yl trifluoromethanesulfonate is an organic compound characterized by the presence of an oxetane ring and a trifluoromethanesulfonate group. The compound is known for its high chemical stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxetan-3-yl trifluoromethanesulfonate can be synthesized through several methods. One common approach involves the reaction of oxetan-3-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and ensure high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high efficiency and purity, with stringent control over reaction conditions to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
Oxetan-3-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, leading to the formation of different products depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Ring-Opening Reactions: Acidic conditions often involve the use of hydrochloric acid or sulfuric acid, while basic conditions may use sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Nucleophilic Substitution: Products vary depending on the nucleophile used, but common products include substituted oxetanes and trifluoromethanesulfonate salts.
Ring-Opening Reactions: Products include linear or branched compounds with functional groups introduced at the former ring positions.
Scientific Research Applications
Oxetan-3-yl trifluoromethanesulfonate has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the modification of biomolecules for studying biological processes and developing new pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of oxetan-3-yl trifluoromethanesulfonate primarily involves its reactivity as a trifluoromethanesulfonate ester. The compound acts as an electrophile in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is displaced by a nucleophile. In ring-opening reactions, the oxetane ring strain is relieved, leading to the formation of more stable products .
Comparison with Similar Compounds
Similar Compounds
- Oxetan-3-yl methanesulfonate
- Oxetan-3-yl tosylate
- Oxetan-3-yl mesylate
Uniqueness
Oxetan-3-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts higher reactivity and stability compared to other sulfonate esters. This makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
oxetan-3-yl trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O4S/c5-4(6,7)12(8,9)11-3-1-10-2-3/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYAMYAOSBOCEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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